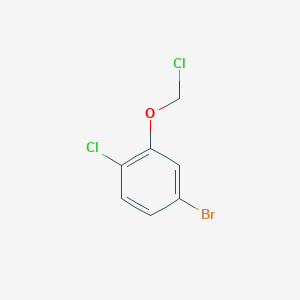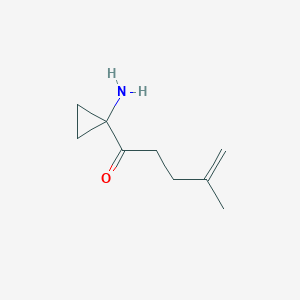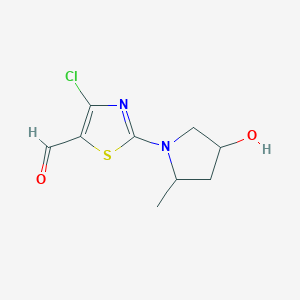
2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid: is a complex organic compound that features a benzene ring substituted with chlorine, nitro, and piperazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with 2-Chloro-3-nitrobenzoic acid, which undergoes a nucleophilic substitution reaction with piperazine. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the nitro and chloro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperazine ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Oxidized Piperazine Derivatives: From the oxidation of the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .
Biology and Medicine: Its derivatives have been studied for their antibacterial and antitubercular activities .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes .
Comparación Con Compuestos Similares
2-Chloro-3-nitrobenzoic acid: Lacks the piperazine ring, making it less versatile in biological applications.
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine ring but has a different core structure, leading to different chemical and biological properties.
Uniqueness: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both nitro and piperazine groups makes it a valuable intermediate for synthesizing diverse compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12ClN3O4 |
|---|---|
Peso molecular |
285.68 g/mol |
Nombre IUPAC |
2-chloro-3-nitro-6-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12ClN3O4/c12-10-8(15(18)19)2-1-7(9(10)11(16)17)14-5-3-13-4-6-14/h1-2,13H,3-6H2,(H,16,17) |
Clave InChI |
ZCVZPZCDGQMTLL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)



![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)

![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)

![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
